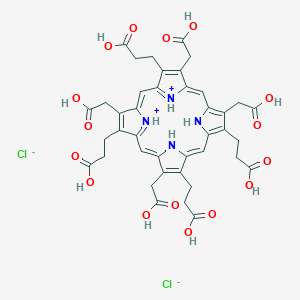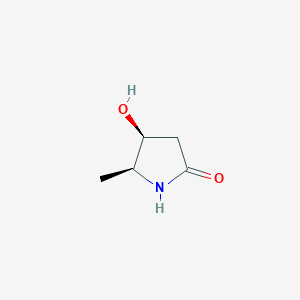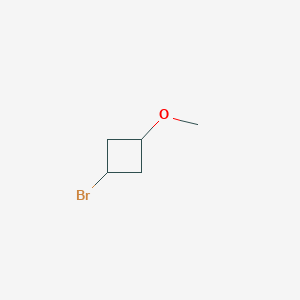![molecular formula C24H54Cl2P2Pt B3104930 trans-[Pt(PBu3)2Cl2] CAS No. 15076-72-9](/img/structure/B3104930.png)
trans-[Pt(PBu3)2Cl2]
Overview
Description
trans-[Pt(PBu3)2Cl2]: is an organometallic compound containing platinum. It is known for its solid-state, typically appearing as white to pale yellow crystals. This compound is soluble in organic solvents like acetonitrile and xylene and is relatively stable in air but should be protected from prolonged exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-[Pt(PBu3)2Cl2] typically involves the reaction of platinum(II) salts with tri-n-butylphosphine (PBu3). One common method is the reaction of potassium tetrachloroplatinate(II) with tri-n-butylphosphine in the presence of a reducing agent like hydrazine .
Industrial Production Methods: While specific industrial production methods for trans-[Pt(PBu3)2Cl2] are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale, ensuring purity and yield through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: trans-[Pt(PBu3)2Cl2] undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkynylsilanes in the presence of a base to form platinum-linked poly(silylacetylenes).
Oxidative Addition: It can participate in oxidative addition reactions with halogens or other electrophiles.
Common Reagents and Conditions:
CuI-Catalyzed Reactions: Copper(I) iodide is often used as a catalyst in reactions involving trans-[Pt(PBu3)2Cl2], especially in polymerization reactions.
Basic Medium: Many reactions involving this compound require a basic medium to proceed efficiently.
Major Products:
Polymeric Compounds: Reactions with alkynylsilanes can produce polymeric platinum(II) compounds.
Dinuclear Complexes: Reactions with certain ligands can lead to the formation of dinuclear platinum complexes.
Scientific Research Applications
trans-[Pt(PBu3)2Cl2] has several applications in scientific research:
Mechanism of Action
The mechanism of action of trans-[Pt(PBu3)2Cl2] involves its ability to form stable complexes with various ligands. The platinum center can undergo oxidative addition and reductive elimination, making it a versatile catalyst in organic synthesis . The compound’s photophysical properties are influenced by the heavy-atom effect of platinum, which enhances phosphorescence .
Comparison with Similar Compounds
cis-[Pt(PBu3)2Cl2]: Similar in structure but with different spatial arrangement, leading to different reactivity and applications.
trans-[Pt(PEt3)2Cl2]: Contains triethylphosphine instead of tri-n-butylphosphine, affecting its solubility and reactivity.
Uniqueness: trans-[Pt(PBu3)2Cl2] is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other platinum(II) complexes. Its ability to form stable polymeric structures and its use in photoluminescent materials highlight its versatility .
Properties
IUPAC Name |
dichloroplatinum;tributylphosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.2ClH.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMXJROIDEUPA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Pt]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Cl2P2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


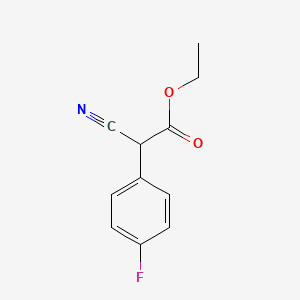
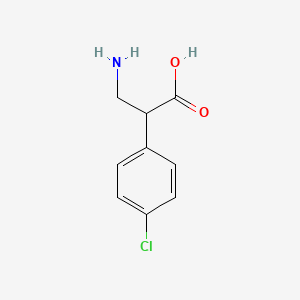
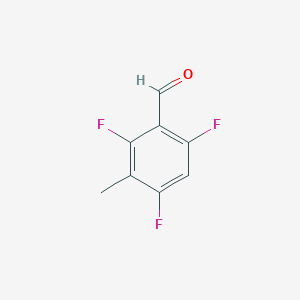
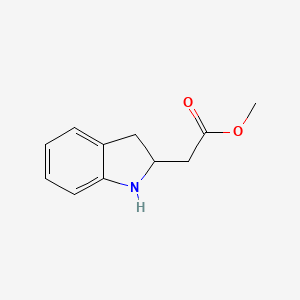
![2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3104893.png)
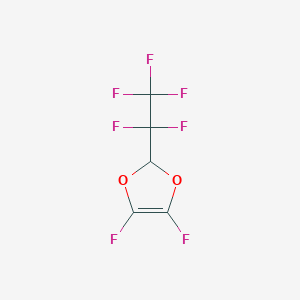
![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)
![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)

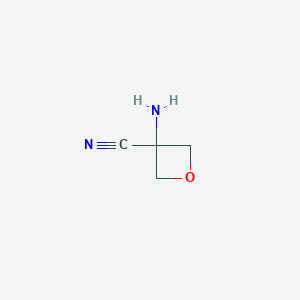
![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)
